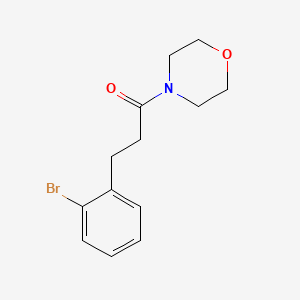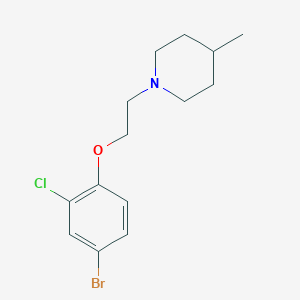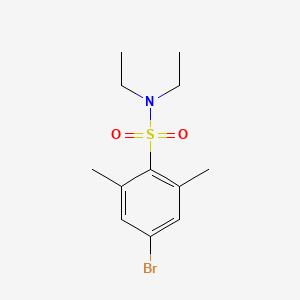
4-Brom-2-iodobenzonitril
Übersicht
Beschreibung
4-Bromo-2-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a nitrile group (C≡N).
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-iodobenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including heterocycles and liquid crystals.
Pharmaceutical Research: Aromatic halonitriles, including 4-Bromo-2-iodobenzonitrile, are investigated for their potential biological activity and use in drug development.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodobenzonitrile can be synthesized through several methods. One common approach involves the photo-induced aromatic Finkelstein iodination reaction, where 4-bromobenzonitrile is treated with iodine under light to substitute the bromine atom with an iodine atom. Another method involves the direct halogenation of benzonitrile derivatives using bromine and iodine reagents under controlled conditions .
Industrial Production Methods: Industrial production of 4-Bromo-2-iodobenzonitrile typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Photo-induced Aromatic Finkelstein Iodination: Uses iodine and light as reagents.
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products:
4-Iodobenzonitrile: Formed through the Finkelstein iodination reaction.
Various Aryl Derivatives: Produced via cross-coupling reactions with different boronic acids.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-iodobenzonitrile in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These atoms make the ring more reactive towards nucleophiles and facilitate various substitution and coupling reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzonitrile: Similar structure but lacks the iodine atom.
2-Iodobenzonitrile: Similar structure but lacks the bromine atom.
4-Iodobenzonitrile: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-2-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for more diverse applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
4-bromo-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCVXUNVYKWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate](/img/structure/B1529086.png)
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)






![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)


![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)
